N-(3-acetylphenyl)-2-methylpropanamide
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Overview
Description
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties such as reactivity and stability .Scientific Research Applications
Anticonvulsant Activity : A compound related to N-(3-acetylphenyl)-2-methylpropanamide demonstrated effective anticonvulsant properties in animal models, particularly in mice. It was found to antagonize seizures induced by maximal electroshock (MES) (Robertson et al., 1987).
Biological Evaluation and Molecular Modeling : A study focused on the synthesis, crystal structure, biological evaluation, and molecular modeling of a related compound, N-((4-acetylphenyl)carbamothioyl)pivalamide. This compound showed promising enzyme inhibition activity and potential as a multitarget-directed ligand (Saeed et al., 2022).
Crystal Structure and DFT Studies : The crystal structure and properties of N-(4-acetylphenyl)quinoline-3-carboxamide were analyzed, providing insights into molecular interactions and stability (Polo-Cuadrado et al., 2021).
Antimicrobial Properties : Arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment were synthesized and tested for their antibacterial and antifungal activities. These compounds could have applications in antimicrobial treatments (Baranovskyi et al., 2018).
Inhibitors of Pyruvate Dehydrogenase Kinase : Anilides of (R)-trifluoro-2-hydroxy-2-methylpropionic acid, including derivatives of N-phenyl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, were studied as inhibitors of pyruvate dehydrogenase kinase. These compounds showed potential in enhancing the utilization and disposal of lactate (Bebernitz et al., 2000).
Chelating Resin for Metal Ions : A study on the preparation of a chelating resin bearing a 2-acetylphenol ligand showed its effectiveness in adsorbing palladium(II) and copper(II) ions, indicating potential applications in metal ion recovery and purification processes (Fujii et al., 1992).
Oxidative Environment Monitoring in Pharmaceuticals : N-(1-cyano-1-methylethyl)-2-methylpropanamide, a stable product formed during the decomposition of AIBN (a commonly used radical initiator), was characterized for its potential to monitor oxidative environments in pharmaceutical studies (Wells-Knecht & Dunn, 2019).
Mechanism of Action
Target of Action
The primary targets of N-(3-acetylphenyl)-2-methylpropanamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The mode of action of This compound Based on its structure, it may undergo reactions similar to other compounds with acetyl groups . For instance, the carbonyl oxygen of acetic acid derivatives can be protonated, which draws electron density away from the carbon and increases its electrophilicity . This could potentially facilitate the compound’s interaction with its targets.
Biochemical Pathways
The biochemical pathways affected by This compound are currently unknown due to the lack of specific research on this compound. Compounds with similar structures have been known to participate in various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Based on its physicochemical properties, it is predicted to have high gastrointestinal absorption and be bbb permeant . Its lipophilicity (Log Po/w) is predicted to be around 1.97, which may influence its distribution and bioavailability .
Result of Action
The molecular and cellular effects of This compound are currently unknown due to the lack of specific research on this compound. Compounds with similar structures have been known to exhibit various biological effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8(2)12(15)13-11-6-4-5-10(7-11)9(3)14/h4-8H,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVURGVWNYKVNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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